5-(3-isopropyl-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole
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Description
5-(3-isopropyl-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a five-membered heterocyclic compound containing oxygen and nitrogen atoms. The presence of isopropyl and m-tolyl groups in the pyrazole ring of this compound makes it unique and attractive for scientific research.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
- Cytochrome P450-Mediated Ring Opening : An oxadiazole derivative, setileuton, a selective inhibitor of the 5-lipoxygenase enzyme, undergoes cytochrome P450-mediated ring opening. This process is pivotal in drug metabolism and disposition, providing insights into the biotransformation of oxadiazole derivatives and their pharmacokinetic profiles (Maciolek et al., 2011).
- Antimicrobial and Hypoglycemic Agents : Novel 5-(pyrazol-3-yl)thiadiazole and oxadiazole derivatives have been synthesized and evaluated for their pharmacological activities, showing potential as hypoglycemic agents and exhibiting antimicrobial activity, highlighting the therapeutic potential of oxadiazole derivatives in treating microbial infections and metabolic disorders (Hanna et al., 1995).
Materials Science
- Electron-Transporting and Exciton-Blocking Materials : Oxadiazole derivatives have been utilized as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs), showcasing their utility in enhancing the performance of electronic devices. These materials contribute to reduced driving voltages and high efficiency in OLEDs, demonstrating the potential of oxadiazole compounds in advanced electronic applications (Shih et al., 2015).
Organic and Synthetic Chemistry
- Synthesis of Heterocyclic Derivatives : Research into the synthesis and characterization of heterocyclic derivatives from oxime precursors has led to the development of novel 1,3,4-oxadiazole compounds. These studies provide valuable knowledge for the design and synthesis of new compounds with potential applications in various chemical industries (Alho & D'Accorso, 1999).
properties
IUPAC Name |
3-(3-methylphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9(2)12-8-13(18-17-12)15-16-14(19-20-15)11-6-4-5-10(3)7-11/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKLOTTYIKFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NNC(=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-isopropyl-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole |
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